N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its multiple bromine, methoxy, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves the condensation of 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde with 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or convert the carbonyl groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromo-methoxybenzaldehyde derivatives, while reduction could produce dibromo-methoxyphenyl alcohols.
Scientific Research Applications
N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit antimicrobial, antifungal, or anticancer properties, making it of interest for pharmaceutical research.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, van der Waals interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromophenoxy)acetohydrazide
- N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dichloro-6-methoxyphenoxy)acetohydrazide
- N’-[(E)-(3,5-dichloro-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is unique due to its specific combination of bromine, methoxy, and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14Br4N2O5 |
---|---|
Molecular Weight |
645.9 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H14Br4N2O5/c1-26-12-5-9(18)4-11(20)16(12)28-7-13(24)23-22-6-8-3-10(19)17(27-2)14(21)15(8)25/h3-6,25H,7H2,1-2H3,(H,23,24)/b22-6+ |
InChI Key |
NLJXPROUZIUANB-GEVRCRHISA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)OC)Br |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)OC)Br |
Origin of Product |
United States |
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